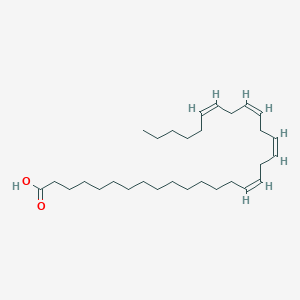
15Z,18Z,21Z,24Z-triacontatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triacontatetraenoic acid is a very long-chain ω−6 fatty acid that is characterized by having four double bonds located at positions 15, 18, 21, and 24. Its chemical formula is C30H52O2, and it is known for its polyunsaturated nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacontatetraenoic acid can be synthesized through various organic synthesis methods. One common approach involves the elongation of shorter fatty acid chains through a series of desaturation and elongation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of triacontatetraenoic acid often involves the extraction from natural sources, such as marine sponges. For example, the marine sponge Cliona celata has been found to contain significant amounts of this fatty acid. The extraction process typically involves solvent extraction followed by purification steps such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Triacontatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated fatty acid.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and alcohols or amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced fatty acids, and substituted esters or amides. These products can have different physical and chemical properties compared to the parent compound .
Scientific Research Applications
Triacontatetraenoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of long-chain polyunsaturated fatty acids.
Biology: It plays a role in cell membrane structure and function, influencing membrane fluidity and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the formulation of specialized lubricants and surfactants due to its unique chemical properties
Mechanism of Action
The mechanism of action of triacontatetraenoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also interact with various molecular targets, such as enzymes and receptors, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other long-chain polyunsaturated fatty acids, such as:
Eicosapentaenoic acid (EPA): A 20-carbon fatty acid with five double bonds.
Docosahexaenoic acid (DHA): A 22-carbon fatty acid with six double bonds.
Arachidonic acid: A 20-carbon fatty acid with four double bonds.
Uniqueness
Triacontatetraenoic acid is unique due to its longer carbon chain (30 carbons) and the specific positions of its double bonds. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
71387-73-0 |
|---|---|
Molecular Formula |
C30H52O2 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(15Z,18Z,21Z,24Z)-triaconta-15,18,21,24-tetraenoic acid |
InChI |
InChI=1S/C30H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-29H2,1H3,(H,31,32)/b7-6-,10-9-,13-12-,16-15- |
InChI Key |
OYFUVVSDGVEUMN-DOFZRALJSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


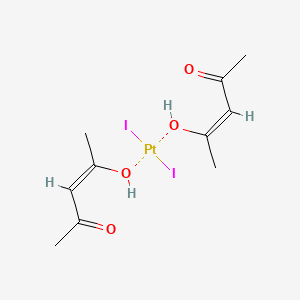
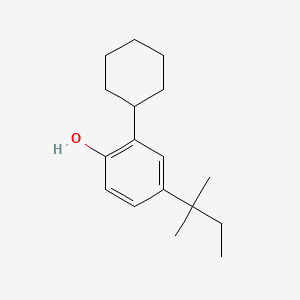
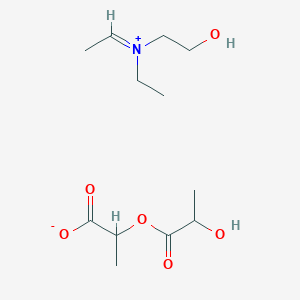

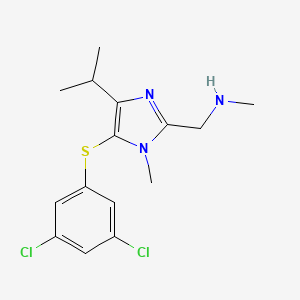
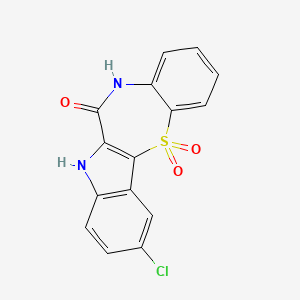
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)

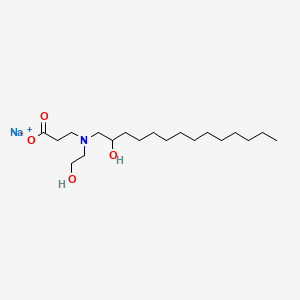


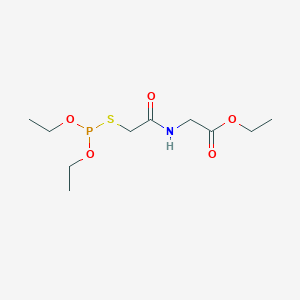
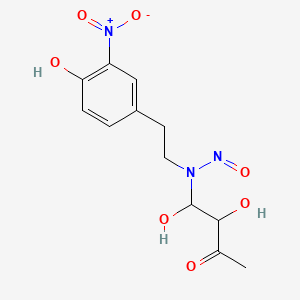
![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)
